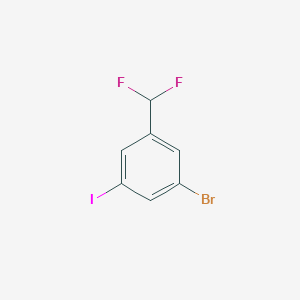

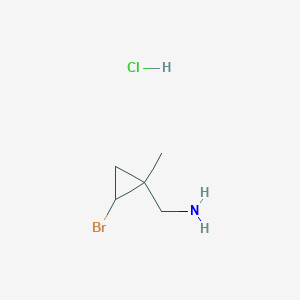

3-Bromo-5-iodobenzal fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Removal of Halogenated Anions from Aqueous Solutions

Layered double hydroxides (LDHs) and thermally activated LDHs have been investigated for their efficacy in removing fluoride, bromide, and iodide species from aqueous solutions. These studies highlight the potential for using similar compounds in environmental remediation and water treatment processes, specifically targeting halogenated pollutants (Theiss, Couperthwaite, Ayoko, & Frost, 2014).

Fluorosulfonylation Reagents in Organic Synthesis

The development of new fluorosulfonylation reagents, like 1-Bromoethene-1-sulfonyl fluoride, offers unique tris-electrophile capabilities and enriches the sulfur(vi) fluoride exchange (SuFEx) tool cabinet. This advancement opens new avenues in regioselective synthesis and functionalization of organic compounds, highlighting the role of halogenated compounds in enhancing synthetic methodologies (Leng & Qin, 2018).

Synthesis of Nucleoside Antibiotics

Research into the synthesis of nucleoside antibiotics demonstrates the utility of iodine fluoride in the formation of fluoro-iodo nucleosides, underscoring the significance of halogenated compounds in medicinal chemistry and drug development (Jenkins, Verheyden, & Moffatt, 1976).

Aliphatic C-H Fluorination

The catalytic fluorination of aliphatic C-H bonds using fluoride ion salts showcases the development of safer and more efficient methods for introducing fluorine into organic molecules. This process is crucial for the synthesis of fluorinated compounds, which are increasingly important in pharmaceuticals, agrochemicals, and material sciences (Liu et al., 2012).

Radiopharmaceutical Synthesis

Spirocyclic hypervalent iodine(III)-mediated radiofluorination techniques have improved the synthesis of radiopharmaceuticals for molecular imaging, particularly in positron emission tomography (PET). This advancement underscores the critical role of halogenated compounds in medical diagnostics and therapy (Rotstein, Stephenson, Vasdev, & Liang, 2014).

Mechanism of Action

Safety and Hazards

“3-Bromo-5-iodobenzal fluoride” is classified as having acute toxicity if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

1-bromo-3-(difluoromethyl)-5-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2I/c8-5-1-4(7(9)10)2-6(11)3-5/h1-3,7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPWPQZTEFJFSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)I)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2961081.png)

![(5r)-5-[(7-Chloro-1h-Indol-3-Yl)methyl]-3-Methylimidazolidine-2,4-Dione](/img/no-structure.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2961083.png)

![3-{[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2961091.png)

![N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)-2,2,2-trifluoroacetamide](/img/structure/B2961093.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide](/img/structure/B2961096.png)

![8-Chloro-3-(4-nitrophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2961097.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2961104.png)